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Introduction Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and

sustainable alternative to methods employing precious metals like palladium.[1] Iron, being the

most abundant transition metal, is an attractive catalyst for forming carbon-carbon and carbon-

heteroatom bonds.[1] Anhydrous iron(III) chloride (FeCl₃) is a particularly versatile and

inexpensive catalyst precursor for a variety of these transformations, including oxidative,

Kumada-type, and Sonogashira-type couplings. This document provides detailed application

notes and experimental protocols for researchers, scientists, and drug development

professionals interested in utilizing FeCl₃ catalysis.

Oxidative Cross-Coupling: Synthesis of N,O-Biaryl
Compounds
A prominent application of FeCl₃ catalysis is in the oxidative cross-coupling of phenols with 2-

aminonaphthalene derivatives.[2][3] This method provides a sustainable route to N,O-biaryl

compounds, which are valuable as ligands and catalysts.[3][4] The reaction typically employs

an oxidant, such as di-tert-butyl peroxide (t-BuOOt-Bu), and can be performed at room

temperature.[2]

Data Presentation: Scope of Oxidative Coupling
The FeCl₃/t-BuOOt-Bu catalytic system demonstrates broad applicability for coupling various

substituted 2-naphthols and phenols with 2-aminonaphthalene derivatives.[2][3]

Table 1: FeCl₃-Catalyzed Oxidative Coupling of 2-Naphthols and 2-Aminonaphthalenes
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Entry
2-Naphthol
Derivative

2-
Aminonaphthalene
Derivative

Yield (%)

1 2-Naphthol
2-
Aminonaphthalene

82[3]

2 2-Naphthol
N-Butyl-2-

aminonaphthalene
75[2]

3 2-Naphthol
N-Benzyl-2-

aminonaphthalene
95[2]

4 6-Bromo-2-naphthol
N-Benzyl-2-

aminonaphthalene
94[2]

5 6-Methoxy-2-naphthol
N-Heptyl-2-

aminonaphthalene
91[2]

General Conditions: 2-naphthol (1.5 equiv), 2-aminonaphthalene (1.0 equiv), FeCl₃ (10 mol%),

t-BuOOt-Bu (1.5 equiv), TFA (1.25 equiv), in HFIP (0.5 M) at room temperature for 24 h.[2][3]

Table 2: FeCl₃-Catalyzed Oxidative Coupling of Phenols and 2-Aminonaphthalenes

Entry Phenol Derivative
2-
Aminonaphthalene
Derivative

Yield (%)

1 2,6-Dimethylphenol
N-Benzyl-2-
aminonaphthalene

98[2]

2 2-tert-Butylphenol
N-Benzyl-2-

aminonaphthalene
80[2]

3 2,4-Di-tert-butylphenol
N-Butyl-2-

aminonaphthalene
72[2]

4 2,6-Diisopropylphenol
N-Benzyl-2-

aminonaphthalene
86[2]
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General Conditions: Phenol (1.5 equiv), 2-aminonaphthalene (1.0 equiv), FeCl₃ (10 mol%), t-

BuOOt-Bu (1.5 equiv), TFA (1.25 equiv), in HFIP (0.5 M) at room temperature for 24 h.[2]

Experimental Protocol: Synthesis of (rac)-NOBIN (Entry
1, Table 1)
Materials:

2-Naphthol (1.5 equiv)

2-Aminonaphthalene (1.0 equiv)

Anhydrous FeCl₃ (10 mol%)

Di-tert-butyl peroxide (t-BuOOt-Bu, 1.5 equiv)

Trifluoroacetic acid (TFA, 1.25 equiv)

Hexafluoroisopropanol (HFIP), 0.5 M

Standard glassware for organic synthesis

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-

aminonaphthalene (1.0 equiv).

Under an inert atmosphere, add the solvent (HFIP, 0.5 M), followed by 2-naphthol (1.5

equiv), FeCl₃ (10 mol%), and TFA (1.25 equiv).

Stir the mixture at room temperature for 5-10 minutes until the solids dissolve.

Add di-tert-butyl peroxide (1.5 equiv) dropwise to the reaction mixture.

Allow the reaction to stir at room temperature for 24 hours, monitoring progress by TLC.
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Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the desired N,O-

biaryl compound.[2][3]

Visualizations: Workflow and Catalytic Cycle
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Caption: General experimental workflow for FeCl₃-catalyzed oxidative coupling.
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Caption: Postulated catalytic cycle for oxidative cross-coupling.[2][3]
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Kumada-Type Cross-Coupling in API Synthesis
FeCl₃, in combination with a suitable ligand, can effectively catalyze Kumada-type cross-

coupling reactions. A notable example is the synthesis of a key pyrroline intermediate for

Upadacitinib, an oral Janus kinase 1 (JAK1) inhibitor.[5] This method utilizes an FeCl₃/p-

aminophenol catalytic system to couple a pyrroline tosylate with ethylmagnesium bromide.

Data Presentation: Optimization of Kumada-Type
Coupling
The reaction conditions were optimized to maximize the yield of the desired ethylated pyrroline.

[5]

Table 3: Condition Optimization for Ethyl Introduction into a Pyrroline Ring

Entry
Catalyst
(mol%)

Ligand
(mol%)

Solvent
(Cosolve
nt)

Temperat
ure (°C)

Time (h) Yield (%)

1
Fe(acac)₃
(5)

- THF -30 → RT 2 49

2 FeCl₃ (5) - THF -30 → RT 2 55[5]

3 FeCl₃ (5)

p-

aminophen

ol (5)

THF -30 1 30[5]

4 FeCl₃ (5)

p-

aminophen

ol (5)

THF (NMP

1% v/v)
-30 1 37[5]

5 FeCl₃ (5)

p-

aminophen

ol (5)

THF (NMP

1% v/v)

-30 (1h)

then RT

(2h)

3 70[5]

6 FeCl₃ (10)

p-

aminophen

ol (10)

THF (NMP

1% v/v)

-30 (1h)

then RT

(2h)

3 75[5]
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Based on the reaction of 1-benzyl 3-ethyl 4-(tosyloxy)-2,5-dihydropyrrole-1,3-dicarboxylate with

EtMgBr.[5]

Experimental Protocol: Synthesis of Pyrroline
Intermediate (Entry 6, Table 3)
Materials:

1-benzyl 3-ethyl 4-(tosyloxy)-2,5-dihydropyrrole-1,3-dicarboxylate (1.0 equiv)

Anhydrous FeCl₃ (10 mol%)

p-Aminophenol (10 mol%)

Ethylmagnesium bromide (EtMgBr, 2.0 M in THF, 1.8 equiv)

Anhydrous Tetrahydrofuran (THF)

N-Methyl-2-pyrrolidone (NMP)

Standard glassware for organic synthesis

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

To a dry, three-necked flask under a nitrogen atmosphere, add anhydrous FeCl₃ (10 mol%)

and p-aminophenol (10 mol%).

Add anhydrous THF and NMP (100:1 v/v) to the flask and cool the mixture to -30 °C.

Add a solution of the pyrroline tosylate (1.0 equiv) in THF to the catalyst mixture.

Slowly add ethylmagnesium bromide (1.8 equiv) to the reaction mixture, maintaining the

temperature at -30 °C.

Stir the mixture at -30 °C for 1 hour.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.researchgate.net/publication/377038023_FeCl3-Catalyzed_Cross-Coupling_for_Improving_the_Synthesis_of_Upadacitinib
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13888640?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Allow the reaction to slowly warm to room temperature and continue stirring for an additional

2 hours.[5]

Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

Extract the aqueous layer with ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and

evaporate the solvent.

Purify the residue by silica gel column chromatography to obtain the product.[5]

Sonogashira-Type Cross-Coupling
FeCl₃ can also catalyze Sonogashira-type reactions, which form C(sp)-C(sp²) bonds between

terminal alkynes and aryl halides, providing a palladium- and copper-free alternative.[6] A

system of FeCl₃ with triphenylphosphine (PPh₃) as a ligand has been shown to be effective for

coupling various aryl iodides with terminal alkynes.[6]

Data Presentation: Scope of Sonogashira-Type Coupling
Table 4: FeCl₃/PPh₃-Catalyzed Sonogashira Coupling of Aryl Iodides and Alkynes
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Entry Aryl Iodide
Terminal
Alkyne

Base Solvent Yield (%)

1
Iodobenzen
e

Phenylacet
ylene

K₂CO₃ Toluene 96[6]

2 4-Iodotoluene
Phenylacetyl

ene
K₂CO₃ Toluene 95[6]

3 4-Iodoanisole
Phenylacetyl

ene
K₂CO₃ Toluene 94[6]

4
1-Iodo-4-

nitrobenzene

Phenylacetyl

ene
K₂CO₃ Toluene 90[6]

5 Iodobenzene 1-Octyne K₂CO₃ Toluene 85[6]

6

2-

Iodothiophen

e

Phenylacetyl

ene
K₂CO₃ Toluene 92[6]

Conditions: Aryl iodide (1.0 mmol), alkyne (1.2 mmol), FeCl₃ (10 mol%), PPh₃ (20 mol%), Base

(2.0 mmol), Solvent (3 mL) at 110 °C for 24 h.[6]

Experimental Protocol: Synthesis of Diphenylacetylene
(Entry 1, Table 4)
Materials:

Iodobenzene (1.0 equiv)

Phenylacetylene (1.2 equiv)

Anhydrous FeCl₃ (10 mol%)

Triphenylphosphine (PPh₃, 20 mol%)

Potassium carbonate (K₂CO₃, 2.0 equiv)

Anhydrous Toluene
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Schlenk tube or similar reaction vessel

Procedure:

To a Schlenk tube, add FeCl₃ (10 mol%), PPh₃ (20 mol%), and K₂CO₃ (2.0 equiv) under an

inert atmosphere.

Add anhydrous toluene, followed by iodobenzene (1.0 equiv) and phenylacetylene (1.2

equiv).

Seal the tube and heat the mixture in an oil bath at 110 °C for 24 hours.

After cooling to room temperature, filter the reaction mixture through a pad of celite, washing

with ethyl acetate.

Concentrate the filtrate under reduced pressure.

Purify the crude product by column chromatography on silica gel (eluting with hexane) to

yield the pure diphenylacetylene.[6]

Visualization: Sonogashira Workflow

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.researchgate.net/publication/239189170_FeCl3PPh3-Catalyzed_Sonogashira_Coupling_Reaction_of_Aryl_Iodides_with_Terminal_Alkynes
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13888640?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Charge Schlenk Tube with
FeCl₃, PPh₃, and K₂CO₃

(under inert atmosphere)

Add Anhydrous Toluene,
Aryl Iodide, and Alkyne

Seal Tube and Heat
at 110 °C for 24h

Cool to Room Temperature

Filter Through Celite

Concentrate Filtrate

Purify by Column Chromatography

Obtain Pure Product

Click to download full resolution via product page

Caption: Workflow for FeCl₃-catalyzed Sonogashira-type coupling.
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General Considerations and Safety

Anhydrous FeCl₃ is hygroscopic and should be handled in a dry environment or glovebox.

Reactions involving Grignard reagents (Kumada-type) must be performed under strictly

anhydrous and inert conditions.

Many organic solvents and reagents are flammable and/or toxic. Always work in a well-

ventilated fume hood and wear appropriate personal protective equipment (PPE).

Reaction temperatures should be carefully controlled using appropriate heating mantles or

cooling baths.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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